molecular formula C12H9F3OS B1622334 (4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol CAS No. 256488-46-7

(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol

Cat. No.: B1622334
CAS No.: 256488-46-7
M. Wt: 258.26 g/mol
InChI Key: AUJMSBKJCOVWFV-UHFFFAOYSA-N
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Description

(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol is a chemical compound characterized by a thiophene ring substituted with a phenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and controlled reaction environments to minimize by-products and maximize efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the methanol group to a methyl group.

    Substitution: The compound can participate in substitution reactions, where the phenyl or trifluoromethyl groups can be replaced with other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving its functional groups, which can interact with enzymes or receptors in biological systems. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

  • 4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid
  • 2-Thiophenemethanol, 4-phenyl-5-(trifluoromethyl)-

Comparison:

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

IUPAC Name

[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3OS/c13-12(14,15)11-10(6-9(7-16)17-11)8-4-2-1-3-5-8/h1-6,16H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJMSBKJCOVWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381802
Record name 2-(Hydroxymethyl)-4-phenyl-5-(trifluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256488-46-7
Record name 2-(Hydroxymethyl)-4-phenyl-5-(trifluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2.10 g (7.7 mmol) of 4-phenyl-5-trifluoromethyl-thiophene-2-carboxylic acid (Step C) in 20 mL of THF was treated with 5.0 mL of 2.0 M borane dimethylsulfide complex in THF. The resulting solution was heated at reflux for 3 h, cooled to rt, quenched with 10 mL of MeOH and concentrated. Chromatography on a Biotage 40M cartridge using 9:1 v/v hexanes/ethyl acetate as the eluant afforded 1.95 g (98%) of the title compound: 1H NMR (500 MHz) δ 2.05 (app s, 1H), 4.87 (s, 2H), 6.99 (s, 1H), 7.41 (app s, 5H).
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2.1 g
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Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol
Reactant of Route 2
(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol
Reactant of Route 3
(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol
Reactant of Route 4
(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol
Reactant of Route 6
(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol

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